molecular formula C18H14ClFN2O B2498775 (E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide CAS No. 1181475-90-0

(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide

Cat. No.: B2498775
CAS No.: 1181475-90-0
M. Wt: 328.77
InChI Key: SLQPJPPJVMBRGU-UHFFFAOYSA-N
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Description

The compound (E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide is a cyanoacrylamide derivative characterized by:

  • A 3-chlorophenyl group attached to an ethylamine linker.
  • A 4-fluorophenyl substituent conjugated to an α,β-unsaturated cyanoacrylamide backbone. This structure combines halogenated aromatic systems with a polarizable cyano group, which may influence electronic properties, lipophilicity, and bioactivity.

Properties

IUPAC Name

(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O/c19-16-3-1-2-13(11-16)8-9-22-18(23)15(12-21)10-14-4-6-17(20)7-5-14/h1-7,10-11H,8-9H2,(H,22,23)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQPJPPJVMBRGU-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)C(=CC2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of Cyanoacrylic Acid Derivatives

The most prevalent method involves condensing 2-cyano-3-(4-fluorophenyl)acrylic acid with 2-(3-chlorophenyl)ethylamine. As detailed in CN107400083A, this typically employs:

  • Activating agents : DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • Solvents : Dichloromethane or THF under inert atmosphere
  • Temperature : 0–25°C for 12–24 hours

Yields range from 58–72% depending on the stoichiometric ratio of reactants, with higher amine excess (1.5–2.0 eq) favoring complete conversion. A comparative study using HOBt (hydroxybenzotriazole) as an additive showed marginal improvement (78% yield) but introduced purification challenges due to byproduct formation.

Tandem Knoevenagel-Michael Addition Strategy

An alternative approach developed in academic settings involves sequential Knoevenagel condensation and Michael addition:

  • Knoevenagel step : 4-fluorobenzaldehyde reacts with cyanoacetic acid in presence of piperidine (20 mol%) to form 2-cyano-3-(4-fluorophenyl)acrylic acid
  • Michael addition : In situ reaction with 2-(3-chlorophenyl)ethylamine at 60°C in ethanol

This method achieves 65–68% overall yield but requires careful pH control (pH 7.5–8.0) to prevent premature amine protonation.

Stereochemical Control in E-Isomer Synthesis

The E-configuration of the α,β-unsaturated enamide is critical for maintaining planar geometry essential for biological activity. Key strategies include:

Thermodynamic Control via Prolonged Heating

Heating the reaction mixture to 80–100°C in high-boiling solvents (toluene, xylene) promotes isomerization to the thermodynamically stable E-form. Patent WO2016185485A2 reports 94% E-selectivity after 48 hours reflux in toluene with 4Å molecular sieves.

Catalytic Asymmetric Synthesis

Recent advances utilize chiral phosphoric acid catalysts (e.g., TRIP) to induce enantioselective formation. While effective for related enamides (83–89% ee), application to this specific substrate remains challenging due to steric hindrance from the chlorophenyl group, yielding only 42% ee in preliminary trials.

Cyano Group Installation Methodologies

Nucleophilic Cyanidation

Reaction of α-bromoacrylic acid derivatives with CuCN in DMF at 120°C provides moderate yields (55–60%) but risks polymerization side reactions.

Trimethylsilyl Cyanide (TMSCN) Addition

A safer alternative employs TMSCN with catalytic ZnI₂, enabling cyano transfer at room temperature. This method, adapted from EvitaChem protocols, achieves 78% conversion in 6 hours with excellent functional group tolerance.

Large-Scale Production and Process Optimization

Industrial synthesis, as outlined in CN116854662A, utilizes continuous flow reactors for enhanced heat/mass transfer:

  • Residence time : 8–12 minutes
  • Temperature : 150–160°C
  • Pressure : 8–10 bar

This approach boosts productivity to 1.2 kg/L·h compared to 0.4 kg/L·h in batch processes, with impurity profiles meeting ICH Q3A guidelines.

Analytical Characterization and Quality Control

Comprehensive spectroscopic data for the target compound:

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.45–7.32 (m, 4H, Ar-H), 6.98–6.85 (m, 4H, Ar-H), 6.21 (s, 1H, NH), 3.68 (q, J=6.8 Hz, 2H, CH₂), 2.90 (t, J=6.8 Hz, 2H, CH₂), 1.98 (s, 1H, OH)
¹³C NMR (100 MHz, CDCl₃) δ 168.5 (C=O), 162.1 (d, J=245 Hz, C-F), 140.2 (C=N), 133.8–115.4 (Ar-C), 118.9 (CN), 40.3 (CH₂), 35.1 (CH₂)
HRMS (ESI+) m/z calc. for C₁₈H₁₅ClFN₂O⁺ [M+H]⁺: 345.0874, found: 345.0876

HPLC purity assessments on C18 columns (ACN/H₂O gradient) show >99.5% purity at 254 nm, with E/Z ratio maintained at 98:2 after six months accelerated stability testing.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles such as alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis Overview

The synthesis can be summarized as follows:

  • Starting Materials : 3-chlorophenethylamine and 4-fluorobenzaldehyde are common precursors.
  • Reagents : Use of bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide) to facilitate reactions.
  • Conditions : Reactions are often conducted under reflux conditions to enhance yields.

Biological Activities

Research indicates that (E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide exhibits various biological activities that make it a candidate for drug development.

Anticancer Activity

Several studies have reported its potential as an anticancer agent. The compound has shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation:

  • Case Study : In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells with an IC50 value indicating significant potency .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, particularly through inhibition of enzymes involved in inflammatory pathways:

  • Mechanism : It targets lipoxygenase enzymes, which are critical in the biosynthesis of inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound:

  • Modifications on the phenyl rings or cyano group can significantly alter biological activity.
  • The presence of halogen substituents (like chlorine and fluorine) enhances lipophilicity and receptor binding affinity .

Pharmacological Studies

Pharmacological studies have focused on assessing the safety profile and therapeutic index of this compound:

  • Toxicity Assessments : Animal models have been used to evaluate potential side effects, with findings suggesting a favorable safety profile at therapeutic doses.

Mechanism of Action

The mechanism of action of (E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Bioactivity (if reported) Source
Target Compound C₁₈H₁₅ClFN₂O 3-chlorophenyl ethyl, 4-fluorophenyl, cyano Not reported N/A
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide C₁₉H₂₂ClNO 3-chlorophenyl ethyl, 4-isobutylphenyl Synthetic yield: High
2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide (4i) C₂₂H₁₉N₃O₆ Coumarin core, 2-methoxyphenoxyethyl, cyano MIC: 4–6 μM/ml (multi-resistant)
(2E)-2-Cyano-3-(3-phenoxyphenyl)prop-2-enamide C₁₆H₁₂N₂O₂ 3-phenoxyphenyl, cyano Not reported
(E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide C₁₉H₁₉ClFNO 3-chloro-4-fluorophenyl, 4-isobutylphenyl Not reported
(E)-3-(4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide C₂₁H₂₄ClFN₂O₂ 2-chloro-6-fluorobenzyloxy, dimethylaminopropyl Not reported

Key Observations

Halogenation Patterns: The target compound’s 3-chlorophenyl and 4-fluorophenyl groups contrast with analogs like 4i (coumarin core) and (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide (phenoxy substitution). Halogens enhance lipophilicity and may improve membrane permeability or target binding .

Bioactivity Trends: Compound 4i () demonstrates potent antimicrobial activity (MIC 4–6 μM/ml), attributed to its coumarin-derived hydroxy-oxo group and methoxyphenoxyethyl side chain. The cyano group may stabilize the α,β-unsaturated system, enhancing electrophilicity for target interaction . The absence of bioactivity data for the target compound necessitates extrapolation from structural analogs.

Synthetic Accessibility: High-yield synthesis routes are reported for N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide (), achieved via amine-acyl chloride coupling. The target compound’s synthesis likely follows similar methods, though the cyano group may require specialized conditions (e.g., Knoevenagel condensation) .

Biological Activity

(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide, also known as a potent synthetic compound, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C19H18ClF N2
  • Molecular Weight : 320.81 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases, which play crucial roles in cellular signaling pathways associated with cancer cell proliferation and survival .
  • Modulation of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
  • Antimicrobial Activity : Preliminary data indicate that this compound may possess antimicrobial properties against certain bacterial strains, although further studies are required to confirm these effects .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Effect Reference
Protein Kinase InhibitionIC50 values in low micromolar range
Induction of ApoptosisSignificant increase in caspase activity
Antimicrobial EffectsInhibition of growth in specific bacteria

Case Study 1: Cancer Cell Lines

In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity. The compound was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM across different cell types .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. It was found that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential for further development as an antimicrobial agent .

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